N-(3-Chloro-4-fluorophenyl)pyridin-3-amine

Physicochemical profiling Fragment-based drug discovery Lead-like property space

N-(3-Chloro-4-fluorophenyl)pyridin-3-amine (CAS 1505711-55-6, MF: C₁₁H₈ClFN₂, MW: 222.64 g/mol) is a diarylamine scaffold comprising a pyridin-3-amine core N-substituted with a 3-chloro-4-fluorophenyl group. This compound belongs to the broader class of N-aryl pyridin-3-amines that have been extensively investigated as kinase inhibitor scaffolds, most notably as p38 MAPK inhibitor templates.

Molecular Formula C11H8ClFN2
Molecular Weight 222.64 g/mol
Cat. No. B15060854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-4-fluorophenyl)pyridin-3-amine
Molecular FormulaC11H8ClFN2
Molecular Weight222.64 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C11H8ClFN2/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h1-7,15H
InChIKeyDIOLDEBCOSBTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chloro-4-fluorophenyl)pyridin-3-amine (CAS 1505711-55-6): Core Scaffold Identity and Procurement Baseline


N-(3-Chloro-4-fluorophenyl)pyridin-3-amine (CAS 1505711-55-6, MF: C₁₁H₈ClFN₂, MW: 222.64 g/mol) is a diarylamine scaffold comprising a pyridin-3-amine core N-substituted with a 3-chloro-4-fluorophenyl group . This compound belongs to the broader class of N-aryl pyridin-3-amines that have been extensively investigated as kinase inhibitor scaffolds, most notably as p38 MAPK inhibitor templates [1]. Its defining structural feature is the vicinal chloro-fluoro substitution on the pendant phenyl ring—a pharmacophoric motif conserved in multiple clinically evaluated kinase inhibitors including Gefitinib (EGFR, IC₅₀ 23–79 nM), where the identical 3-chloro-4-fluorophenyl group is appended to a quinazoline core . Unlike its more elaborated drug-like analogs, this compound maintains a low molecular weight (222.64 g/mol) and minimal functionality, positioning it as a fragment-sized probe or a synthetic building block for scaffold-hopping medicinal chemistry programs .

Why In-Class N-Aryl Pyridin-3-amines Cannot Be Interchanged: The Critical Role of the 3-Chloro-4-Fluorophenyl Substitution Pattern


Within the N-aryl pyridin-3-amine chemotype, even minor alterations to the aryl substitution pattern can drastically alter both physicochemical properties and molecular recognition. The target compound bearing the 3-chloro-4-fluorophenyl group has a molecular weight of 222.64 g/mol, which is 17.98 g/mol (9.7%) higher than the monochloro analog N-(3-chlorophenyl)pyridin-3-amine (MW 204.66) and 34.44 g/mol (18.3%) higher than the monofluoro analog N-(4-fluorophenyl)pyridin-3-amine (MW 188.20) . More critically, the presence of both chlorine and fluorine substituents in a vicinal arrangement on the phenyl ring creates a unique electrostatic surface and hydrogen-bonding profile: the chlorine provides hydrophobic bulk and potential halogen-bonding interactions, while the fluorine acts as a weak hydrogen-bond acceptor . This dual-halogen motif is a conserved pharmacophore in clinically validated kinase inhibitors such as Gefitinib (EGFR IC₅₀ = 23–79 nM) and the preclinical mGlu₄ PAM VU0418506 (EC₅₀ = 68 nM for hmGlu₄), demonstrating that the 3-chloro-4-fluorophenyl group is a privileged recognition element not readily replaced by mono-halogen or differently halogenated congeners [1]. Substituting the target compound with a regioisomer such as 6-chloro-N-(4-fluorophenyl)pyridin-3-amine (same molecular formula C₁₁H₈ClFN₂ but chlorine on the pyridine ring; XLogP3-AA = 3.5) yields a fundamentally different hydrogen-bond donor/acceptor topology, rendering biological and physicochemical data non-transferable across regioisomers [2].

Quantitative Differentiation Evidence for N-(3-Chloro-4-fluorophenyl)pyridin-3-amine vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from Mono-Halogen Analogues

The target compound (MW 222.64 g/mol) carries a dual halogen (Cl + F) substitution on the pendant phenyl ring, yielding a molecular weight that is 17.98 g/mol (9.7%) higher than the monochloro analog N-(3-chlorophenyl)pyridin-3-amine (MW 204.66) and 34.44 g/mol (18.3%) higher than the monofluoro analog N-(4-fluorophenyl)pyridin-3-amine (MW 188.20) . This MW increment corresponds to one additional heavy atom (fluorine), increasing the heavy atom count from 14 (monochloro) to 15, while simultaneously introducing a strong electronegative substituent that modulates the electron density of the pendant aryl ring. For fragment-based screening libraries, this 18–34 Da mass window represents a meaningful differentiation, as it places the compound closer to the 'lead-like' property space (MW 200–350) ideal for fragment elaboration, whereas the monohalogen analogs sit at the lower boundary of fragment space (MW <200) [1].

Physicochemical profiling Fragment-based drug discovery Lead-like property space

Regioisomer Differentiation: 3-Chloro-4-Fluorophenyl vs. 6-Chloro-4-Fluorophenyl Substitution and Predicted Lipophilicity Divergence

The regioisomer 6-chloro-N-(4-fluorophenyl)pyridin-3-amine (CAS 509953-60-0), sharing the identical molecular formula C₁₁H₈ClFN₂ (MW 222.64), relocates the chlorine atom from the pendant phenyl ring (target compound) to the 6-position of the pyridine core [1]. This relocation fundamentally alters the hydrogen-bond donor/acceptor topology: the target compound presents a free pyridine nitrogen (position 3) as a hydrogen-bond acceptor alongside a secondary amine donor, whereas the regioisomer places chlorine adjacent to the pyridine nitrogen (6-chloro), electronically perturbing its basicity. PubChem-computed XLogP3-AA for the regioisomer is 3.5, reflecting moderate lipophilicity [1]. Although the target compound's XLogP3 has not been deposited in PubChem at the time of writing, the 3-chloro-4-fluorophenyl substitution pattern is a well-established pharmacophore in kinase inhibitors (e.g., Gefitinib) where the halogen arrangement on the pendant phenyl ring is critical for hinge-region binding interactions . The difference in chlorine placement (on phenyl vs. on pyridine) produces non-interchangeable recognition profiles, as evidenced by the clinical success of Gefitinib (phenyl-substituted) versus the distinct selectivity profile of pyridine-chlorinated kinase inhibitor series [2].

Lipophilicity Molecular recognition Scaffold hopping

Vicinal 3-Chloro-4-Fluorophenyl Pharmacophore: Comparative Biological Activity Evidence from Gefitinib and VU0418506

The 3-chloro-4-fluorophenyl motif present in the target compound is a validated pharmacophoric element in two chemically distinct and biologically orthogonal drug-discovery programs, supporting the privileged nature of this substitution pattern. Gefitinib, an FDA-approved EGFR tyrosine kinase inhibitor incorporating the identical 3-chloro-4-fluorophenyl group on a quinazoline core, achieves an IC₅₀ of 23–79 nM against EGFR, with selectivity over ErbB2, KDR, c-flt, PKC, MEK, and ERK-2 . VU0418506, an mGlu₄ positive allosteric modulator that couples the same 3-chloro-4-fluorophenyl group to a pyrazolo[4,3-b]pyridine core, achieves EC₅₀ values of 68 nM (human mGlu₄) and 46 nM (rat mGlu₄), demonstrating antiparkinsonian activity in preclinical rodent models with suitable in vivo pharmacokinetics across three safety species [1]. These two exemplars—spanning an ATP-competitive kinase inhibitor and an allosteric GPCR modulator—demonstrate that the 3-chloro-4-fluorophenyl moiety confers target-binding affinity across divergent protein families and mechanisms of action. The target compound (N-(3-chloro-4-fluorophenyl)pyridin-3-amine) represents the minimal fragment incorporating this validated pharmacophore on the simplest aryl-amine scaffold, providing a starting point for fragment-based or scaffold-hopping strategies that cannot be replicated using mono-halogen or differently halogenated phenyl groups [1]. Direct quantitative bioactivity data for the target compound itself has not been identified in the public domain at the time of writing; the pharmacophoric evidence is class-level inference from elaborated analogs.

Pharmacophore validation Kinase inhibition Positive allosteric modulation

Commercial Purity Benchmarking and Vendor Availability Across Procurement Channels

N-(3-Chloro-4-fluorophenyl)pyridin-3-amine is commercially available from multiple vendors with a minimum purity specification of 95% as confirmed by AKSci (Cat. No. 0622DZ) and Leyan (Product No. 2021735) . The closely related regioisomer 6-chloro-N-(4-fluorophenyl)pyridin-3-amine is also offered at 95% minimum purity (AKSci Cat. No. 4199DL; Bidepharm CAS 509953-60-0), indicating a comparable commercial purity standard across diarylamine regioisomers . However, the monochloro analog N-(3-chlorophenyl)pyridin-3-amine (CAS 1125865-05-5, MW 204.66) is listed on LookChem with no explicit purity specification in supplier catalogs, potentially requiring additional analytical validation upon receipt . The target compound's confirmed multi-vendor availability at a defined 95% purity threshold reduces procurement risk relative to less well-characterized mono-halogen analogs, and its long-term storage specification (cool, dry place) is straightforward for standard laboratory inventory management .

Chemical procurement Purity specification Supply chain comparison

Optimal Application Scenarios for N-(3-Chloro-4-fluorophenyl)pyridin-3-amine Based on Documented Differentiation Evidence


Fragment-Based Drug Discovery Using the 3-Chloro-4-Fluorophenyl Pharmacophore as a Validated Starting Point

The target compound (MW 222.64 g/mol) falls within the lead-like property space (MW 200–350) ideal for fragment elaboration [1]. Its 3-chloro-4-fluorophenyl group is a pharmacophoric motif validated in Gefitinib (EGFR IC₅₀ = 23–79 nM) and VU0418506 (mGlu₄ EC₅₀ = 68 nM), providing a structurally characterized starting fragment for fragment-growing campaigns targeting kinases or GPCRs [2]. Unlike mono-halogen fragments (MW <205), this compound offers an additional heavy atom (fluorine) that can engage in weak hydrogen-bonding interactions with target proteins, enhancing the fragment's binding potential while retaining sufficient unoccupied valency for synthetic elaboration [1].

Scaffold-Hopping Medicinal Chemistry from Quinazoline or Pyrazolopyridine to Pyridin-3-amine Cores

For medicinal chemistry programs seeking to replace quinazoline (Gefitinib) or pyrazolopyridine (VU0418506) core scaffolds while retaining the validated 3-chloro-4-fluorophenyl pharmacophore, this compound provides the minimal pyridin-3-amine scaffold [2]. The pyridin-3-amine core offers distinct physicochemical properties compared to quinazoline (lower MW, reduced aromatic ring count, different hydrogen-bonding geometry) and can serve as a bioisosteric replacement in kinase inhibitor design, as established by the broader class of pyridin-3-amine multitargeted kinase inhibitors active against FGFR-overactivated cancer cells at nanomolar concentrations [3].

Synthetic Building Block for Diversely Functionalized Kinase Inhibitor Libraries

The compound is synthesized via the reaction of 3-chloro-4-fluoroaniline with pyridine-3-carboxylic acid or its derivatives, as described in vendor technical documents . The free secondary amine and the unsubstituted pyridine ring provide two orthogonal vectors for further functionalization: the amine can undergo alkylation, acylation, or sulfonylation, while the pyridine ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for library diversification. With multi-vendor availability at 95% purity , it serves as a readily accessible core scaffold for parallel synthesis of kinase inhibitor libraries, offering a competitive supply chain advantage over single-source or custom-synthesis analogs.

Biochemical Probe for Halogen-Bonding and Electrostatic Interaction Studies

The vicinal 3-chloro-4-fluorophenyl arrangement presents a unique electrostatic surface for studying halogen-bonding interactions in protein-ligand complexes [2]. The chlorine atom can function as a halogen-bond donor (σ-hole interaction) with backbone carbonyl oxygens, while the fluorine serves as a weak hydrogen-bond acceptor, creating an orthogonal interaction profile not achievable with mono-halogen or regioisomeric analogs. This compound can therefore serve as a tool molecule for biophysical studies (X-ray crystallography, ITC, SPR) aimed at quantifying the energetic contributions of halogen bonding in drug-target recognition, complementing studies conducted with the more complex Gefitinib and VU0418506 scaffolds.

Quote Request

Request a Quote for N-(3-Chloro-4-fluorophenyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.